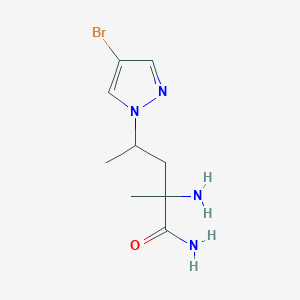

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide

Description

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanamide is a brominated pyrazole derivative featuring a pentanamide backbone substituted with a methyl group and an amino moiety. Despite its structural complexity, commercial availability of this compound has been discontinued, as noted in product catalogs . Its synthesis and applications remain underexplored in publicly available literature, necessitating comparative analysis with structurally related analogs.

Properties

Molecular Formula |

C9H15BrN4O |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanamide |

InChI |

InChI=1S/C9H15BrN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15) |

InChI Key |

BDUCMSAAJAYTCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)N)N)N1C=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Model Intermediate

A closely related pyrazole derivative, 5-bromo-1-methyl-1H-pyrazol-3-amine, has been synthesized via a multi-step process starting from diethyl butynedioate and methylhydrazine, as detailed in patent CN112079781A. This process is adaptable for preparing the 4-bromo-1H-pyrazole moiety required in the target compound.

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temp, ethanol solvent | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of the pyrazole ring using tribromooxyphosphorus | Controlled temperature | Formation of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to carboxylic acid using 10% NaOH | Room temp, ethanol | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Substitution with tert-butyl alcohol and azido dimethyl phosphate in DMF | 100 °C heating | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection/hydrolysis with 50% trifluoroacetic acid in dichloromethane | Room temp | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This route is advantageous due to:

- Use of readily available starting materials.

- Avoidance of highly toxic reagents.

- Straightforward purification steps.

This method can be adapted to prepare 4-bromo-1H-pyrazole derivatives by modifying the bromination step to target the 4-position on the pyrazole ring.

Coupling of the Pyrazole Moiety to the Amino Acid Backbone

The attachment of the 4-bromo-1H-pyrazol-1-yl group to the 2-amino-2-methylpentanamide can be achieved via nucleophilic substitution or amide bond formation strategies.

General Synthetic Strategy

- The amino acid derivative (2-amino-2-methylpentanamide) is prepared or procured with protected amino and carboxyl groups if necessary.

- The pyrazole nitrogen (N-1) is alkylated or linked to the 4-position of the pentanamide chain.

- Protecting groups are removed under mild conditions to yield the final compound.

Reported Synthetic Analogues

While direct literature on the exact compound is limited, synthesis of related compounds such as 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide has been reported, involving:

- Formation of the pyrazole ring via cyclization reactions.

- Multi-step organic synthesis with careful control of temperature, solvent, and reaction time.

- Use of analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for monitoring and confirmation.

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution patterns.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Column Chromatography: Purifies intermediates and final product.

- Vacuum Spin-Drying: Removes solvents efficiently post-reaction.

Summary Table of Preparation Methods

| Stage | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| Pyrazole Ring Synthesis | Condensation, Bromination, Hydrolysis | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, NaOH | Efficient, low-toxicity route to 4-bromo-pyrazole derivatives |

| Carbamate Formation | Substitution | tert-butyl alcohol, azido dimethyl phosphate, DMF, 100 °C | Protects amine functionality |

| Deprotection | Acid Hydrolysis | 50% trifluoroacetic acid, DCM, room temp | Yields pyrazol-3-amine |

| Coupling to Amino Acid | Nucleophilic substitution or amide bond formation | Varies depending on protecting groups and intermediates | Requires controlled conditions for selectivity |

| Purification & Analysis | Chromatography, NMR, MS | Standard organic chemistry techniques | Ensures product purity and identity |

Research Findings and Considerations

- The synthetic route for the pyrazole intermediate is well-documented and scalable.

- Avoidance of hazardous reagents enhances safety and feasibility for scale-up.

- The coupling step requires optimization depending on the protecting groups and desired stereochemistry.

- Analytical methods are essential for confirming the formation of the desired compound at each step.

- The described methods align with current best practices in heterocyclic and amino acid derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.

Condensation Reactions: The amino group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the amide or pyrazole ring.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

Pharmacology: Investigated for its potential as a drug candidate due to its unique structure.

Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

Material Science:

Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with brominated pyrazole derivatives, which are often employed in drug discovery due to their hydrogen-bonding capabilities and metabolic stability. Below is a detailed comparison with two closely related compounds:

Key Findings:

Brominated Pyrazole Core: All three compounds feature a brominated pyrazole ring, a motif known to enhance binding affinity in drug-receptor interactions. However, the substitution pattern (1H- vs. 1-methyl-pyrazole) influences steric and electronic properties .

Functional Group Diversity: The target compound’s amide group distinguishes it from the ketone in Example 5.20 and the primary amine in CHEMLYTE’s product .

Synthetic Accessibility : The target compound’s discontinuation contrasts with the industrially available 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine , suggesting challenges in scalability or purification unique to its amide-containing structure.

Research Implications and Limitations

- This limits insights into conformational preferences.

- Data Gaps : The absence of published bioactivity or pharmacokinetic data for the target compound necessitates reliance on inferred properties from structural analogs.

Biological Activity

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.16 g/mol. The presence of a bromine atom in the pyrazole ring significantly influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16BrN3O |

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(CC(C)(C(=O)N)N)N1C=C(C=N1)Br |

Research indicates that compounds containing the pyrazole moiety often exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound may interact with specific enzymes or receptors, leading to modulation of biological pathways. Pyrazole derivatives have been documented to act as inhibitors for various targets, including cyclooxygenases (COX), which are crucial in the inflammatory process .

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results . The presence of the bromine atom may enhance the compound's ability to penetrate microbial membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, some studies have reported that related compounds exhibit up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . The ability of this compound to inhibit these cytokines could position it as a candidate for treating inflammatory diseases.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored in various studies. Some compounds have been found to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions of this compound with cancer-related targets remain an area for further investigation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties conferred by the bromine substitution:

| Compound Name | Key Differences | Unique Biological Activities |

|---|---|---|

| 2-Amino-5-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanamide | Bromine substitution affects reactivity | Potentially enhanced binding affinity |

| 2-Amino-5-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanamide | Chlorine instead of bromine | Different reactivity profile |

| 2-Amino-5-(4-fluoro-1H-pyrazol-1-yl)-2-methylpentanamide | Fluorine substitution may enhance stability | Reduced reactivity compared to bromine |

Case Studies and Research Findings

Several studies have focused on the biological activities associated with pyrazole derivatives:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives showed significant inhibition of inflammatory mediators (TNF-α and IL-6) comparable to standard drugs like dexamethasone .

- Antimicrobial Efficacy : Research indicated that pyrazole compounds exhibited strong antimicrobial activity against bacterial strains at various concentrations, suggesting their potential use in treating infections.

- Anticancer Studies : Investigations into related pyrazole compounds revealed their ability to inhibit cancer cell growth through apoptosis induction mechanisms, warranting further exploration into their therapeutic applications .

Q & A

Q. What are the recommended synthetic pathways for 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation of the pyrazole ring followed by coupling with a substituted pentanamide backbone. Key steps include:

- Substitution : Use sodium azide or thiourea in polar solvents (e.g., DMF) to introduce the bromo group at the 4-position of the pyrazole ring .

- Coupling : Employ Mitsunobu or Ullmann-type coupling to attach the pyrazole moiety to the pentanamide backbone. Base conditions (e.g., K₂CO₃ in DMSO) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to resolve peaks for the bromopyrazole (δ 7.8–8.2 ppm) and methylpentanamide groups (δ 1.2–1.5 ppm). HSQC and HMBC correlations confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) provides accurate molecular weight confirmation (expected [M+H]⁺: ~315.08 g/mol).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Bromine’s heavy atom effect enhances diffraction resolution .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and biological targets of brominated pyrazole derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilic/nucleophilic sites. The bromine atom increases electron-withdrawing effects, directing substitutions to the pyrazole N1 position .

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases, cytochrome P450). The compound’s amide group shows hydrogen-bonding affinity for catalytic residues .

Case Study :

Docking with Leishmania dihydroorotate dehydrogenase (DHODH) revealed a binding affinity of −8.2 kcal/mol, suggesting antiparasitic potential .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer:

- Dose-Response Analysis : Conduct IC₅₀ assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to account for variability in cell lines .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., debromination in serum) that may reduce efficacy .

- Statistical Validation : Apply ANOVA and Tukey’s post-hoc test to compare datasets. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .

Q. What experimental design principles optimize reaction scalability while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design identified optimal conditions for the coupling step: 100°C, 10 mol% CuI, and DMSO as solvent .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal yield.

- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.